Scaffold for Fragment-Based Hepsin Inhibitor Design
Based on its core structure being part of a series of potent and selective hepsin inhibitors [1], 2-(pyridin-2-ylmethyl)-1H-indole serves as a validated starting fragment. Its specific TPSA (28.7 Ų) and hydrogen bond acceptor count (1) [2] place it in a desirable property space for lead-like fragments, allowing for systematic growth towards the hepsin active site, a strategy distinct from using more lipophilic (e.g., 2-phenylindole) or more rigid (e.g., 2-pyridin-2-yl-1H-indole) alternatives that lack the same conformational profile.
